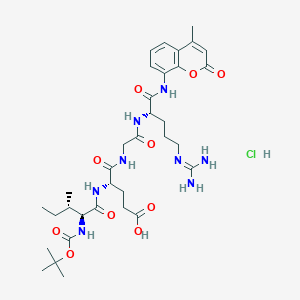
(S)-4-((2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanamido)-5-(2-((S)-5-guanidino-1-(4-methyl-2-oxo-2H-chromen-8-ylamino)-1-oxopentan-2-ylamino)-2-oxoethylamino)-5-oxopentanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-T-BOC-ILE-GLU-GLY-ARG 7-AMIDO-4-METHYL-COUMARIN HYDROCHLORIDE is a synthetic compound with the molecular formula C34H51ClN8O10 and a molecular weight of 767.27 g/mol. This compound is known for its use as a fluorogenic substrate in various biochemical assays, particularly in the study of proteases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-T-BOC-ILE-GLU-GLY-ARG 7-AMIDO-4-METHYL-COUMARIN HYDROCHLORIDE involves the stepwise assembly of the peptide chain followed by the coupling of the peptide to the 7-amido-4-methylcoumarin moiety. The process typically includes:
Protection of Amino Groups: The amino groups of the amino acids are protected using tert-butyloxycarbonyl (BOC) groups.
Peptide Bond Formation: The protected amino acids are sequentially coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Coupling to 7-amido-4-methylcoumarin: The peptide is then coupled to 7-amido-4-methylcoumarin using similar coupling reagents.
Deprotection and Purification: The BOC protecting groups are removed under acidic conditions, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and large-scale purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-T-BOC-ILE-GLU-GLY-ARG 7-AMIDO-4-METHYL-COUMARIN HYDROCHLORIDE undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The coumarin moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Electrophiles such as acyl chlorides or alkyl halides are used in substitution reactions.
Major Products
Hydrolysis: Produces individual amino acids or smaller peptides.
Oxidation: Leads to oxidized derivatives of the coumarin moiety.
Substitution: Results in substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-T-BOC-ILE-GLU-GLY-ARG 7-AMIDO-4-METHYL-COUMARIN HYDROCHLORIDE is widely used in scientific research, particularly in the following areas:
Biochemistry: As a fluorogenic substrate for the detection and quantification of protease activity.
Molecular Biology: Used in assays to study enzyme kinetics and inhibitor screening.
Medicine: Employed in diagnostic assays for various diseases where protease activity is a biomarker.
Industry: Utilized in the development of pharmaceuticals and in quality control processes.
Wirkmechanismus
The compound exerts its effects by serving as a substrate for proteases. When the peptide bond is cleaved by a protease, the 7-amido-4-methylcoumarin moiety is released, which fluoresces under UV light. This fluorescence can be measured to quantify protease activity. The molecular targets are the active sites of proteases, and the pathway involves the hydrolysis of the peptide bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for trypsin activity assays.
Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride: Used for studying coagulation factors.
N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride: Employed in the detection of thrombin activity.
Uniqueness
N-T-BOC-ILE-GLU-GLY-ARG 7-AMIDO-4-METHYL-COUMARIN HYDROCHLORIDE is unique due to its specific peptide sequence, which makes it a suitable substrate for a particular set of proteases. Its high purity and stability also contribute to its widespread use in research and industrial applications.
Eigenschaften
Molekularformel |
C34H51ClN8O10 |
|---|---|
Molekulargewicht |
767.3 g/mol |
IUPAC-Name |
(4S)-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-8-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C34H50N8O10.ClH/c1-7-18(2)27(42-33(50)52-34(4,5)6)31(49)41-23(13-14-25(44)45)29(47)38-17-24(43)39-22(12-9-15-37-32(35)36)30(48)40-21-11-8-10-20-19(3)16-26(46)51-28(20)21;/h8,10-11,16,18,22-23,27H,7,9,12-15,17H2,1-6H3,(H,38,47)(H,39,43)(H,40,48)(H,41,49)(H,42,50)(H,44,45)(H4,35,36,37);1H/t18-,22-,23-,27-;/m0./s1 |
InChI-Schlüssel |
KLZAAXJCSOFCFN-VOJKSWOESA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=CC2=C1OC(=O)C=C2C)NC(=O)OC(C)(C)C.Cl |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=CC2=C1OC(=O)C=C2C)NC(=O)OC(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


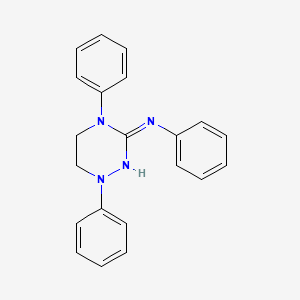
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)
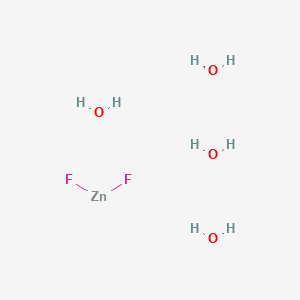
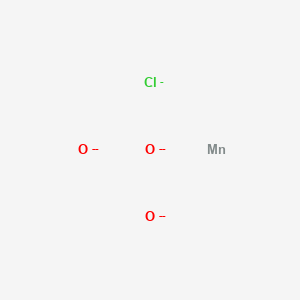
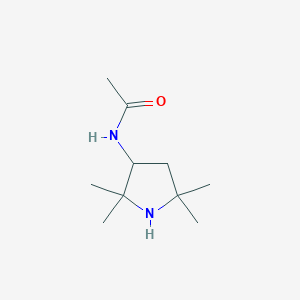
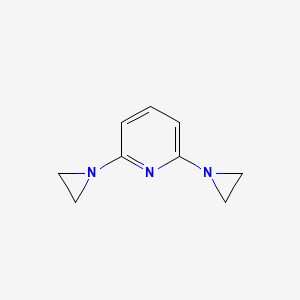
![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)


![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)
![sodium;4-[[9-[(4aR,6R,7R,7aR)-7-(3-carboxypropanoyloxy)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]amino]-4-oxobutanoic acid](/img/structure/B13818134.png)
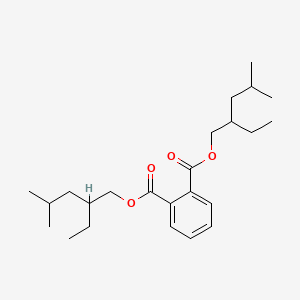
![2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate](/img/structure/B13818144.png)
